An In-depth Technical Guide to (R)-(+)-N-allyl-α-methylbenzylamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to (R)-(+)-N-allyl-α-methylbenzylamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(R)-(+)-N-allyl-α-methylbenzylamine , a chiral amine of significant interest, serves as a versatile building block in modern organic synthesis. Its unique stereochemistry and reactive allyl group make it a valuable tool for the construction of complex, enantiomerically pure molecules, particularly within the pharmaceutical industry. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in drug development and asymmetric catalysis.
Core Chemical and Physical Properties
(R)-(+)-N-allyl-α-methylbenzylamine is a chiral secondary amine. The "(R)-(+)" designation indicates that it is the dextrorotatory enantiomer, rotating plane-polarized light in a clockwise direction. Many of its physical properties are mirrored by its (S)-(-) enantiomer, with the exception of the sign of optical rotation.
Table 1: Physicochemical Properties of (R)-(+)-N-allyl-α-methylbenzylamine
| Property | Value | Source |
| CAS Number | 126275-19-2 | |
| Molecular Formula | C₁₁H₁₅N | |
| Molecular Weight | 161.24 g/mol | |
| Boiling Point | 58-59 °C at 1 mmHg | |
| Density | 0.919 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.5145 | |
| Optical Rotation ([α]²⁰/D) | +60° (c=1 in chloroform) |
Spectroscopic and Analytical Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of (R)-(+)-N-allyl-α-methylbenzylamine.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. An ATR-IR spectrum of the corresponding (S)-enantiomer is available and is expected to be identical to that of the (R)-enantiomer.[1] Key characteristic peaks would include:
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N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹ for the secondary amine.
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C-H Stretches (Aromatic and Aliphatic): Multiple sharp peaks in the 2850-3100 cm⁻¹ region.
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C=C Stretch (Allyl): An absorption band around 1640-1680 cm⁻¹.
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C=C Bends (Aromatic): Strong absorptions in the 1450-1600 cm⁻¹ region.
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C-N Stretch: An absorption in the 1020-1250 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the molecule. While experimental spectra for the (R)-(+)-enantiomer are not readily published, predicted shifts and coupling patterns can be inferred based on the structure and data from similar compounds.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton of the benzylamine core, the methyl group, and the protons of the allyl group. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons, the chiral methine carbon, the methyl carbon, and the carbons of the allyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of N-methylbenzylamine, a related compound, shows a prominent molecular ion peak and a base peak resulting from the cleavage of the benzylic C-C bond to form a stable tropylium-like cation.[2] A similar fragmentation pattern would be expected for (R)-(+)-N-allyl-α-methylbenzylamine, with the molecular ion peak at m/z 161 and a significant fragment at m/z 120 resulting from the loss of the allyl group.
Synthesis and Purification
The synthesis of (R)-(+)-N-allyl-α-methylbenzylamine is typically achieved through the N-alkylation of its readily available precursor, (R)-(+)-α-methylbenzylamine, with an allyl halide.
Synthetic Workflow
Caption: Synthetic workflow for (R)-(+)-N-allyl-α-methylbenzylamine.
Detailed Experimental Protocol
This protocol is a representative procedure for the N-allylation of (R)-(+)-α-methylbenzylamine.
Materials:
-
(R)-(+)-α-methylbenzylamine
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add (R)-(+)-α-methylbenzylamine (1.0 eq) and anhydrous acetonitrile.
-
Addition of Base: Add anhydrous potassium carbonate (2.0-3.0 eq) to the stirring solution.
-
Addition of Alkylating Agent: Slowly add allyl bromide (1.1-1.2 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to afford pure (R)-(+)-N-allyl-α-methylbenzylamine.
Self-Validation: The purity and identity of the final product should be confirmed by NMR spectroscopy, mass spectrometry, and by measuring its optical rotation to ensure the stereochemical integrity has been maintained throughout the synthesis.
Reactivity, Stereochemistry, and Applications
The synthetic utility of (R)-(+)-N-allyl-α-methylbenzylamine stems from its unique combination of a chiral center and a reactive allyl group.
Role as a Chiral Auxiliary and Ligand
The parent compound, (R)-(+)-α-methylbenzylamine, is a widely used chiral auxiliary and resolving agent in asymmetric synthesis.[3][4] The N-allyl derivative retains this chiral backbone and can be employed as a chiral ligand in metal-catalyzed asymmetric reactions. The nitrogen atom can coordinate to a metal center, and the chiral environment around the metal can influence the stereochemical outcome of a reaction.
Caption: Chiral induction using (R)-(+)-N-allyl-α-methylbenzylamine as a ligand.
Applications in the Synthesis of Bioactive Molecules
While specific examples of the direct use of (R)-(+)-N-allyl-α-methylbenzylamine in the synthesis of marketed drugs are not extensively documented, its precursor is a key intermediate in the synthesis of various pharmaceuticals.[3][5] For instance, (R)-(+)-α-methylbenzylamine is utilized in the synthesis of the antibiotic fosfomycin.[5]
The N-allyl derivative provides a handle for further functionalization. The allyl group can participate in a variety of reactions, including:
-
Olefin Metathesis: To form larger, more complex structures.
-
Hydroformylation: To introduce an aldehyde functionality.
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Wacker Oxidation: To generate a ketone.
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Epoxidation: To form an epoxide for further nucleophilic attack.
These transformations allow for the elaboration of the chiral amine into a wide array of complex chiral building blocks for drug discovery and development. For example, chiral homoallylic amines, which can be derived from such precursors, are important structural motifs in many natural products and pharmaceuticals.
Safety and Handling
(R)-(+)-N-allyl-α-methylbenzylamine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and should be kept away from heat and open flames. As with many amines, it is corrosive and can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
(R)-(+)-N-allyl-α-methylbenzylamine is a valuable chiral building block with significant potential in asymmetric synthesis and drug development. Its straightforward synthesis from a readily available precursor, combined with the versatility of its chiral amine and reactive allyl functionalities, makes it an attractive tool for the stereoselective construction of complex molecular architectures. Further exploration of its applications as a chiral ligand and in the synthesis of novel pharmaceutical intermediates is a promising area for future research.
References
-
Multichem. (n.d.). (R)-(+)-a-Methylbenzylamine Dealer and Distributor. Retrieved from [Link]
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PubChem. (n.d.). (S)-N-allyl-alpha-methylbenzylamine. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method with optically active α methylbenzylamines.
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SpectraBase. (n.d.). N-Allyl,N-methylbenzylamine. Retrieved from [Link]
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PubChem. (n.d.). (S)-N-allyl-alpha-methylbenzylamine. Retrieved from [Link]
Sources
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